(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
Description
Properties
IUPAC Name |
(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4S/c1-4-9-10-3-5(2-7)8-6(10)11-4/h3H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNHWJKAWRNGHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2S1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650823 | |
| Record name | 1-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933734-68-0 | |
| Record name | 1-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Thiosemicarbazide with Carboxylic Acid Derivatives
A common and effective method for constructing the imidazo[2,1-b]thiadiazole ring involves cyclization of thiosemicarbazide with substituted carboxylic acids or their derivatives under acidic conditions.
- Procedure:
Thiosemicarbazide is reacted with a 2-substituted carboxylic acid (e.g., 2-methyl-substituted benzoic acid derivatives) in the presence of concentrated sulfuric acid or polyphosphoric acid as a cyclizing agent. The reaction is carried out under reflux conditions for several hours (typically 6–18 hours). - Outcome:
This yields the imidazo[2,1-b]thiadiazole core with the desired substituent at the 2-position (methyl group in this case). - References:
This method is well documented in the synthesis of various imidazo[2,1-b]thiadiazole derivatives, including those with methyl substitution.
Introduction of the Methanamine Group at the 6-Position
The methanamine substituent at the 6-position is typically introduced by functional group transformation of an aldehyde or halomethyl intermediate:
- Route A: From 6-Formyl Intermediate
- The 6-position aldehyde derivative of the imidazo[2,1-b]thiadiazole is synthesized via Vilsmeier-Haack formylation of the parent heterocycle.
- The aldehyde is then subjected to reductive amination with ammonia or ammonium salts to convert the formyl group into a methanamine substituent.
- Catalysts such as sodium cyanoborohydride or hydrogenation over Pd/C can be used for the reductive amination step.
- Route B: From Halomethyl Intermediate
- Alternatively, halomethyl derivatives (e.g., chloromethyl) at the 6-position can be prepared by halogenation reactions.
- These intermediates undergo nucleophilic substitution with ammonia or amines to yield the methanamine group.
- References:
The Vilsmeier-Haack reaction and subsequent reductive amination are common in the preparation of related imidazo[2,1-b]thiadiazole derivatives.
Alternative Method: Reaction of 6-Bromoacetyl Derivatives with Thiosemicarbazide
- Some synthetic routes involve the preparation of α-bromoacetyl derivatives followed by cyclization with thiosemicarbazide in ethanol under reflux to form the fused ring system with the methanamine substituent introduced during or after cyclization.
Representative Synthetic Scheme
Analytical Characterization Supporting Preparation
NMR Spectroscopy:
The synthesized compounds are characterized by ^1H and ^13C NMR spectroscopy to confirm the presence of the methyl group, methanamine substituent, and the integrity of the fused heterocyclic ring.Mass Spectrometry:
Molecular ion peaks consistent with the molecular weight of 168.22 g/mol confirm the target compound.Elemental Analysis:
Elemental composition matches theoretical values, supporting purity and correct molecular formula.
Research Findings and Optimization Notes
The cyclization step is sensitive to reaction time and temperature; prolonged reflux may lead to side reactions or degradation. Optimal conditions typically range from 6 to 18 hours at reflux temperature in sulfuric acid.
The Vilsmeier-Haack formylation requires careful temperature control (0–50°C) to avoid overreaction or decomposition.
Reductive amination yields can be improved by using freshly prepared reducing agents and controlling pH to favor amine formation.
Alternative solvents such as ethanol or DMF are used depending on solubility and reaction step.
Chemical Reactions Analysis
Types of Reactions
(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole-thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an anticancer agent . Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | HCT-116 | 23.30 ± 0.35 | Significant activity observed |
| Compound B | Normal Cells | >1000 | Minimal cytotoxicity |
Studies have shown that the mechanism of action involves oxidative metabolism leading to the formation of reactive species that interact with specific molecular targets in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine has been evaluated for its antimicrobial effects . Compounds within this class have demonstrated the ability to inhibit microbial growth against various bacterial strains with low toxicity towards normal cells .
Antioxidant Properties
Research indicates that compounds with similar structures possess antioxidant properties , which allow them to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
Industrial Applications
The compound's unique properties make it suitable for various industrial applications:
- Chemical Synthesis : It can serve as a building block for synthesizing more complex heterocyclic compounds.
- Material Science : Its potential use in developing advanced materials with unique electronic or optical properties is being explored.
Case Study 1: Anticancer Evaluation
A study evaluated a series of thiazole derivatives for their antiproliferative activities against several cancer cell lines. The findings indicated that compounds similar to this compound showed promising results with IC50 values in the submicromolar range against murine leukemia and human cervix carcinoma cells .
Case Study 2: Antimicrobial Screening
Another study assessed the antimicrobial activity of imidazo-thiazole derivatives against various bacterial strains. The results demonstrated significant antibacterial activity with low toxicity towards human cells, suggesting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural and Electronic Comparison
Core Modifications :
- 5,6-Dihydroimidazo[2,1-b]thiazole-3-methanamine : Saturation of the thiadiazole ring increases rigidity but reduces aromaticity, altering binding affinity .
Protonation and Reactivity :
- Protonation occurs preferentially at N(7) in the imidazo-thiadiazole system, as shown by X-ray crystallography of 5,6-dimethyl derivatives . The methyl group in the target compound may slightly electron-donate, stabilizing the protonated form and enhancing interactions with biological targets .
Anticancer Activity :
- Target Compound: Limited direct data, but analogues like 4c (3-(2-(4-methoxyphenyl)imidazo-thiadiazol-6-yl)aniline) show GI₅₀ = 0.114 µM against HOP-92 lung cancer cells .
- Thiazole Derivatives (e.g., 12a) : Exhibit dual activity against HepG2 (IC₅₀ = 1.19 µM) and MCF-7 (IC₅₀ = 3.4 µM) .
Antitubercular Activity :
- Furyl Derivative 6c : 100% inhibition of M. tuberculosis at MIC >6.25 µg/mL, outperforming the target compound’s structural class .
Structure-Activity Relationships (SAR)
- Position 2 Substituents : Methyl groups (target compound) favor lipophilicity and metabolic stability, while bulkier groups (e.g., 4-methoxybenzyl) enhance target binding but may reduce solubility .
- Antitubercular Activity : Requires electron-withdrawing groups (e.g., furyl, cyclohexyl) at position 6, which the target compound lacks .
Pharmacokinetic Considerations
Biological Activity
(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine, also known as MMT, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of MMT, focusing on its antibacterial and anticancer properties, synthesis methods, and relevant research findings.
- Molecular Formula : C₆H₈N₄S
- Molecular Weight : 168.22 g/mol
- Structural Characteristics : MMT features a fused imidazole and thiadiazole ring system with a methyl group and a methylamine substituent.
Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of MMT and its derivatives. For example:
- Study Findings :
- A series of imidazoles including MMT derivatives were synthesized and tested against various bacterial strains.
- More than half of the compounds exhibited moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Notably, one derivative showed a minimum inhibitory concentration (MIC) of 1-4 μg/mL against drug-resistant strains without cytotoxic effects on HepG2 cells at concentrations up to 100 μM .
| Compound | MIC (μg/mL) | Activity Against | Cytotoxicity |
|---|---|---|---|
| 13e | 1-4 | Gram-positive, drug-resistant bacteria | None at 100 μM |
Anticancer Activity
MMT has also been evaluated for its anticancer properties:
- Research Insights :
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound 2 | NCI-60 Cell Panel | 1.4 - 4.2 |
| Compound X | HeLa | Submicromolar |
The biological activity of MMT is believed to stem from its ability to interact with cellular targets involved in bacterial resistance mechanisms and cancer cell proliferation:
- Antibacterial Mechanism : The imidazole ring is known for its ability to disrupt bacterial cell wall synthesis and function.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through pathways involving the inhibition of key signaling molecules .
Synthesis Methods
The synthesis of MMT typically involves cyclization reactions starting from simpler precursors. While specific protocols are not extensively documented, similar compounds have been synthesized using methods such as:
- Cyclization Reactions : Combining various starting materials under controlled conditions.
- Modification of Existing Structures : Utilizing bioactivation pathways to enhance biological activity .
Case Studies
Several case studies highlight the efficacy of MMT in clinical settings:
- A study focused on the antibacterial properties of MMT derivatives demonstrated their effectiveness against multidrug-resistant infections, which are a growing global health concern .
- Another investigation into anticancer properties revealed that certain derivatives significantly inhibited tumor growth in preclinical models .
Q & A
Q. What are the common synthetic routes for synthesizing (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine?
- Methodological Answer : A prevalent method involves cyclocondensation reactions using hydrazonoyl halides and alkyl carbothioates, followed by functionalization of the imidazothiadiazole core. For example, hydrazonoyl halides react with 2-aminothiadiazoles under reflux in ethanol or ionic liquid media (e.g., [Bmim]Br) to form the fused heterocyclic system . Another approach uses phenacyl bromides (e.g., 4-methoxyphenacyl bromide) with substituted thiadiazol-2-amines in ethanol, yielding the target compound after recrystallization . Reaction optimization often involves pH control (4–5) and temperature modulation (80–100°C) to enhance yield .
Q. What analytical techniques confirm the molecular structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond angles (e.g., C–S–C ≈ 88.4°) and torsional parameters, confirming the fused imidazo-thiadiazole system .
- InChI codes : Unique identifiers like
1S/C5H5N3Sprovide structural validation . - Spectroscopy : -NMR and IR confirm substituent positions (e.g., methyl groups at C2) and hydrogen bonding patterns .
- Mass spectrometry : Validates molecular weight (e.g., 139.18 g/mol for the chloro analog) .
Advanced Research Questions
Q. How do structural modifications influence COX-2 inhibitory activity and selectivity?
- Methodological Answer : Substituents at C5 and C6 critically modulate COX-2 affinity. For instance:
- Methylsulfonyl groups at C5 enhance selectivity (IC COX-2 = 0.08 µM vs. COX-1 >100 µM) by mimicking natural prostaglandin substrates .
- Morpholino or aryl groups at C6 improve binding to the COX-2 hydrophobic pocket, as shown in docking studies .
- Bromine substitution at C2 increases cytotoxicity but reduces selectivity, highlighting a trade-off between potency and specificity .
Experimental design: Use comparative IC assays (COX-1/COX-2) and homology modeling to predict binding interactions .
Q. What in vitro/in vivo models demonstrate its anticancer efficacy, and what mechanisms are involved?
- Methodological Answer :
- In vitro : NCI-60 cell line panels show GI values <1 µM for derivatives targeting HSP90 client proteins (e.g., HER2, EGFR) via ATP-binding domain disruption .
- In vivo : Xenograft models (e.g., murine breast cancer) reveal tumor reduction >50% at 10 mg/kg doses, linked to apoptosis induction and cell cycle arrest (G2/M phase) .
- Mechanisms : Mesoionic thiadiazole rings enable membrane permeability, while methylimidazole groups chelate Zn in metalloproteinases, inhibiting metastasis .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be resolved?
- Methodological Answer :
- Structural variability : Minor substituent changes (e.g., chloro vs. methoxy groups) alter target specificity. For example, 6-chloro analogs show antitubercular activity (MIC = 1.56 µg/mL against M. tuberculosis), while morpholino derivatives inhibit Fer kinase .
- Assay conditions : Discrepancies arise from varying pH (e.g., acidic media stabilizes COX-2 binding) or bacterial strains (Gram-positive vs. Gram-negative) .
- Validation : Cross-test derivatives in standardized panels (e.g., CLSI guidelines for antimicrobials; NCI protocols for cytotoxicity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
